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molecular formula C8H9N5OS B8674448 5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

5-amino-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

Cat. No. B8674448
M. Wt: 223.26 g/mol
InChI Key: PZVYQBJSTOZWAL-UHFFFAOYSA-N
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Patent
US09328106B2

Procedure details

Following the procedures shown in FIG. 4, 1-methyl-1H-pyrazol-4-amine, 5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid were reacted to give 5-amino-N-(1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxamide as a white solid (13 mg, 32%) over two steps. ESIMS m/z=336.1 (M+1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([NH2:7])[CH:4]=[N:3]1.C(OC([NH:15][C:16]1[S:20][CH:19]=[N:18][C:17]=1[C:21](O)=[O:22])=O)(C)(C)C>>[NH2:15][C:16]1[S:20][CH:19]=[N:18][C:17]=1[C:21]([NH:7][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CS1)C(=O)NC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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